molecular formula C24H23N3O4S2 B2507360 N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 923440-41-9

N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2507360
CAS No.: 923440-41-9
M. Wt: 481.59
InChI Key: GKKWULBZNGKMGD-UHFFFAOYSA-N
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Description

N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound characterized by its unique structural features, including a benzofuran ring, a thiazole ring, and a piperidine sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting with the construction of the benzofuran ring, followed by the introduction of the thiazole and piperidine sulfonamide groups. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, the compound has shown promise as a potential therapeutic agent due to its biological activity. Studies have explored its effects on various cellular processes and its potential use in drug discovery.

Medicine: The compound has been investigated for its medicinal properties, including its potential use as an antimicrobial, anti-inflammatory, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for further drug development.

Industry: In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism by which N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Benzofuran derivatives: These compounds share the benzofuran core structure and exhibit similar biological activities.

  • Thiazole derivatives: Compounds containing the thiazole ring are known for their antimicrobial and anticancer properties.

  • Piperidine sulfonamides: These compounds are used in various pharmaceutical applications due to their ability to interact with biological targets.

Uniqueness: N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide stands out due to its unique combination of structural elements, which contribute to its diverse range of applications and potential therapeutic benefits.

This comprehensive overview highlights the significance of this compound in scientific research and its potential impact on various fields. Further studies and applications of this compound may lead to new discoveries and advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-16-6-4-5-13-27(16)33(29,30)19-11-9-17(10-12-19)23(28)26-24-25-20(15-32-24)22-14-18-7-2-3-8-21(18)31-22/h2-3,7-12,14-16H,4-6,13H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKWULBZNGKMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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